6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid are not widely documented in public literature. it is typically synthesized through organic synthesis techniques involving the formation of carbon-nitrogen and carbon-carbon bonds. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Scientific Research Applications
6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is primarily used in proteomics research. It serves as a building block in the synthesis of more complex molecules used in biological studies. Its applications extend to chemistry, biology, medicine, and industry, where it is used to study protein interactions, enzyme functions, and other biochemical processes .
Mechanism of Action
The mechanism of action of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets in biological systems. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid include other cyclohexene derivatives and compounds with similar functional groups. These compounds may have similar chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets in a unique manner .
Properties
IUPAC Name |
6-(butan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,8-10H,3,6-7H2,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTSGHDTYDVNGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC=CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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